4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine

Lipophilicity Drug Design Medicinal Chemistry

4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine (CAS 885460-89-9) belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry frequently exploited for kinase inhibitor design. The compound features a 4-chloro leaving group, a 2-methyl substituent, and a 5-isobutyl (2-methylpropyl) side chain.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
CAS No. 885460-89-9
Cat. No. B3388660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine
CAS885460-89-9
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CS2)CC(C)C)C(=N1)Cl
InChIInChI=1S/C11H13ClN2S/c1-6(2)4-8-5-15-11-9(8)10(12)13-7(3)14-11/h5-6H,4H2,1-3H3
InChIKeyZCQYWAMMEQOPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine: Scaffold Identity and Key Physicochemical Baseline


4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine (CAS 885460-89-9) belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry frequently exploited for kinase inhibitor design [1]. The compound features a 4-chloro leaving group, a 2-methyl substituent, and a 5-isobutyl (2-methylpropyl) side chain . Its computed logP is 4.27, with a molecular weight of 240.75 g/mol and an Fsp³ value of 0.45 . Commercially sourced material typically meets a ≥95% purity specification .

Why 4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine Cannot Be Replaced by a Generic Thienopyrimidine


The thieno[2,3-d]pyrimidine scaffold's biological and physicochemical profile is exquisitely sensitive to its peripheral substitution. The simultaneous presence of the 2-methyl and 5-isobutyl groups, combined with the 4-chloro handle, creates a unique vector set not replicated by simpler analogs. Generic substitution with a 4-chloro-2-methylthieno[2,3-d]pyrimidine or 4-chloro-5-isobutylthieno[2,3-d]pyrimidine fundamentally alters the molecule's lipophilicity, steric bulk, and subsequent synthetic utility, as demonstrated by their divergent computed logP values and molecular geometries .

Quantitative Differentiation of 4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine from its Closest Analogs


Enhanced Lipophilicity (logP) vs. Des-methyl and Des-isobutyl Analogs

The target compound's logP of 4.27 is 0.73 units higher than the 3.54 logP of its direct des-methyl analog, 4-chloro-5-isobutylthieno[2,3-d]pyrimidine , and 1.62 units higher than the 2.65 logP of its des-isobutyl analog, 4-chloro-2-methylthieno[2,3-d]pyrimidine . This indicates a significantly greater lipophilicity that may influence membrane permeability and non-specific binding profiles in cell-based assays.

Lipophilicity Drug Design Medicinal Chemistry

Increased sp³ Carbon Fraction (Fsp³) vs. 2-Methyl Analog

The target compound has an Fsp³ value of 0.45 , which is substantially higher than the Fsp³ of 4-chloro-2-methylthieno[2,3-d]pyrimidine. The des-isobutyl analog has zero rotatable bonds and a lower fraction of sp³-hybridized carbons, contributing to a simpler, more planar molecular topology . A higher Fsp³ is generally correlated with improved aqueous solubility and a higher probability of favorable clinical development outcomes.

Molecular Complexity Fraction sp³ Physicochemical Property

Differentiated Molecular Geometry via Rotatable Bonds vs. Rigid Analog

The presence of the 5-isobutyl group in the target compound introduces 2 rotatable bonds, a feature absent in the rigid, planar 4-chloro-2-methylthieno[2,3-d]pyrimidine (0 rotatable bonds) . This added flexibility allows the target compound to access a broader conformational space, which can be critical for induced-fit binding to certain kinase ATP-binding pockets.

Rotatable Bonds Molecular Flexibility Conformational Entropy

Validated Synthetic Utility as a Precursor to Bioactive Piperidine Derivatives

The 4-chloro group on the target compound serves as a leaving group for nucleophilic aromatic substitution. This synthetic utility is evidenced by the existence of ZINC44974504, 1-(5-isobutyl-2-methyl-thieno[2,3-d]pyrimidin-4-yl)piperidin-4-ol, a derivative with a reported IC50 of 4.80 nM against PI3K p110α [1][2]. This demonstrates that the target compound is a direct precursor to a nanomolar-potency kinase inhibitor.

Synthetic Intermediate Kinase Inhibitor Piperidine Derivative

High-Value Procurement Scenarios for 4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine


Focused Kinase Inhibitor Library Design Requiring Enhanced Lipophilicity

For medicinal chemistry teams building targeted libraries against lipid kinases or CNS-penetrant kinase targets, the compound's logP of 4.27 offers a pre-optimized starting point compared to the more polar des-methyl analog (logP 3.54) . Procuring this specific scaffold can reduce the number of iterative lipophilicity-enhancing synthetic steps required during hit-to-lead optimization.

Synthesis of 4-Aminopiperidine Derivatives for PI3K Inhibition Programs

The 4-chloro handle allows direct displacement by amines to generate 4-aminopiperidine derivatives with potent PI3K inhibitory activity [1][2]. This compound is therefore a critical starting material for any program exploring this chemotype, providing a direct path to compounds with reported IC50 values in the low nanomolar range.

Exploration of Conformational Flexibility in Kinase ATP-Binding Site Interactions

With 2 rotatable bonds introduced by the 5-isobutyl group, this scaffold is a superior choice over the rigid 4-chloro-2-methylthieno[2,3-d]pyrimidine (0 rotatable bonds) for probing flexible kinase binding pockets or for fragment-based drug discovery where ligand conformational entropy is a key design parameter .

Physicochemical Diversity Screening Collections for Drug Discovery

The compound's Fsp³ of 0.45 and unique substitution pattern make it a valuable addition to screening decks aiming for high three-dimensionality and molecular complexity, a profile associated with higher clinical success rates. It provides tangible physicochemical differentiation from the flat, aromatic scaffolds that dominate commercial libraries .

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